1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine
Description
Properties
Molecular Formula |
C12H12BrN3 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C12H12BrN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h2-6,8H,1,7,14H2 |
InChI Key |
RRXUAAWAWZCNHG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC(=C1N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Allylation: The allyl group can be introduced through an allylation reaction using an allyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with hydrogenated imidazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Variations
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine belongs to a broader class of halogenated imidazole derivatives. Below is a comparative analysis with structurally related compounds:
Halogen Effects
Evidence from N-substituted maleimide derivatives (e.g., bromo-, chloro-, iodo-phenyl) indicates that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in enzymatic assays. For example:
- N-(4-bromophenyl)maleimide : IC₅₀ = 4.37 µM
- N-(4-iodophenyl)maleimide : IC₅₀ = 4.34 µM
This suggests that the 4-bromo substituent in this compound may offer comparable bioactivity to other halogens, with bromine’s electronegativity and steric profile balancing binding affinity and metabolic stability .
Substituent Position and Bioactivity
The position of the bromine on the phenyl ring significantly influences molecular interactions:
- 4-Bromophenyl (para position): Maximizes electronic effects (e.g., resonance withdrawal) and minimizes steric hindrance, favoring planar binding to hydrophobic enzyme pockets.
Functional Group Modifications
Allyl vs. Methyl Groups
Replacing the allyl group (N1) with a methyl group (as in 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine) reduces conformational flexibility but may improve metabolic stability by limiting oxidative degradation pathways .
Extended Aryl Systems
Compounds like (4-Chloro-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine incorporate fused aromatic systems, enhancing π-π stacking interactions with target proteins (e.g., kinases) but increasing molecular weight and reducing solubility .
Biological Activity
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an allyl group and a bromophenyl substituent contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 290.16 g/mol. The bromine atom enhances the compound's reactivity, influencing its interactions in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing imidazole rings can inhibit various enzymes involved in microbial growth, making them promising candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 15 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism of action appears to involve the inhibition of key enzymes such as aromatase, which plays a crucial role in estrogen biosynthesis—an important pathway in hormone-sensitive cancers .
Table 2: Anticancer Activity Against Different Cell Lines
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells. For instance, its interaction with aromatase can lead to reduced estrogen levels, thereby inhibiting the growth of estrogen-dependent tumors . Furthermore, studies utilizing molecular docking simulations suggest that the compound effectively occupies active sites on target proteins, thereby modulating their activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazole derivatives similar to this compound:
- Çetiner et al. (2023) synthesized various imidazole derivatives and assessed their anticancer activity against MCF-7 cells, highlighting the selectivity of these compounds for cancer cells over normal fibroblasts .
- Maccallini et al. reported that certain imidazole derivatives exhibited dual mechanisms of action by inhibiting both aromatase and inducible nitric oxide synthase (iNOS), showcasing their potential as multifunctional therapeutic agents .
- Ghodsi et al. (2015) demonstrated that imidazole derivatives had higher cytotoxicity against MCF-7 cells compared to other cancer cell lines, emphasizing their selective action against specific tumor types .
Q & A
Basic: What are the common synthetic routes for 1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as condensation, cyclization, and functional group modifications. For example:
- Step 1 : Allylation of 4-(4-bromophenyl)-1H-imidazol-5-amine using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Purification via column chromatography and characterization using ¹H/¹³C NMR and mass spectrometry to confirm intermediate structures .
- Step 3 : Final product validation through X-ray crystallography (if crystalline) or HPLC-MS for purity assessment .
Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve allyl and bromophenyl substituents, with DEPT-135 confirming amine protons .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL or ORTEP-3 ) determines bond lengths, angles, and supramolecular interactions .
- FT-IR : Identifies amine N-H stretching (~3300 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in crystallographic data during refinement?
- Multi-Software Validation : Cross-check refinement results between SHELXL (for small-molecule precision) and PHENIX (for handling twinning or disorder) .
- Electron Density Maps : Analyze residual peaks to identify missed hydrogen bonding or solvent molecules .
- Thermal Motion Analysis : Adjust anisotropic displacement parameters (ADPs) for heavy atoms (e.g., bromine) to reduce R-factor discrepancies .
Advanced: What strategies optimize reaction yields for imidazole derivatives under varying conditions?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30 minutes) and improves yield by 15–20% compared to conventional heating .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while additives like TBAB (tetrabutylammonium bromide) stabilize intermediates .
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enable selective allylation without bromophenyl group side reactions .
Basic: How is the biological activity of this compound assessed in preclinical studies?
- In Vitro Assays :
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: Can computational modeling predict the compound’s interaction with biological targets?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with GPCRs or enzymes (e.g., cytochrome P450) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .
Advanced: How do solvent polarity and pH influence the compound’s photophysical properties?
- Solvatochromism : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → DMSO) reveals bathochromic shifts due to π→π* transitions .
- pH-Dependent Fluorescence : Protonation of the imidazole amine at acidic pH (≤4) quenches fluorescence, enabling pH-sensing applications .
Basic: What safety protocols are critical when handling brominated aromatic amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
